molecular formula C9H10N4O2 B3349977 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid CAS No. 247100-84-1

5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B3349977
CAS No.: 247100-84-1
M. Wt: 206.2 g/mol
InChI Key: DVJGZZDEXBLFBA-UHFFFAOYSA-N
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Description

5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Coupling with Pyridine Derivative: The imidazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity or receptor function. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine contain the pyridine ring.

Uniqueness

5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of both imidazole and pyridine rings in a single molecule. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-8(15)6-3-7(5-10-4-6)13-9-11-1-2-12-9/h3-5H,1-2H2,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGZZDEXBLFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CN=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609118
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247100-84-1
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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